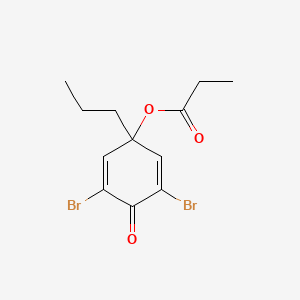
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is a chemical compound with the molecular formula C12H14Br2O3. It is a derivative of cyclohexadienone, characterized by the presence of two bromine atoms, a propyl group, and a propanoate ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a suitable cyclohexadienone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propionate
Comparison
Compared to similar compounds, 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the propanoate group may enhance its solubility and stability, making it more suitable for certain applications in research and industry.
Properties
CAS No. |
61306-10-3 |
|---|---|
Molecular Formula |
C12H14Br2O3 |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
(3,5-dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-12(17-10(15)4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI Key |
PYEYTIYTYJZSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


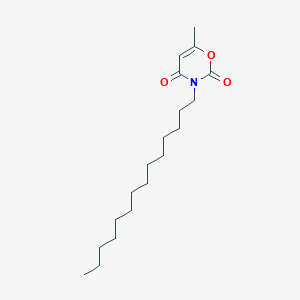

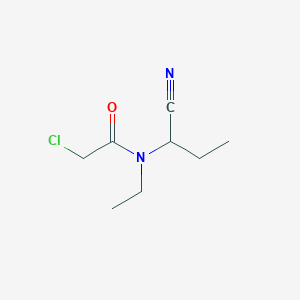

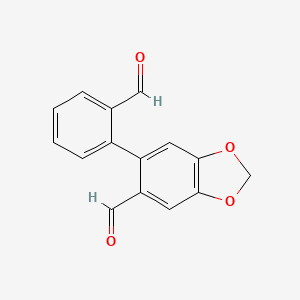
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
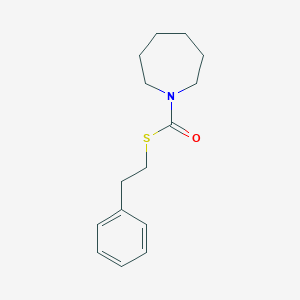
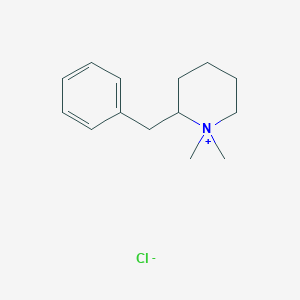
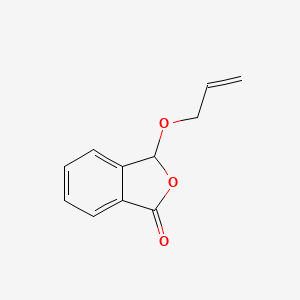



![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
